molecular formula C₂₀H₂₃NO B1145590 N-Desmethylhydroxyterbinafine CAS No. 162227-14-7

N-Desmethylhydroxyterbinafine

Cat. No.: B1145590
CAS No.: 162227-14-7
M. Wt: 293.4
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Description

N-Desmethylhydroxyterbinafine, with the CAS number 162227-14-7 and molecular formula C20H23NO, is a key metabolite of the antifungal drug Terbinafine . This compound is offered as a high-purity working standard or secondary reference standard for use in research and quality control . Its primary research applications include supporting the commercial production and formulation of Terbinafine, where it is critical for Analytical Method Development (AMD), Method Validation, and ensuring Quality Assurance (QA) and Quality Control (QC) . Furthermore, this compound is utilized in vital regulatory processes, such as the filing of Abbreviated New Drug Applications (ANDA) with the FDA, and in toxicity studies for related drug formulations . The compound is integral to studying the metabolic fate of Terbinafine, as it is one of several metabolites formed in the human body via the N-demethylation and hydroxylation pathways, primarily mediated by cytochrome P450 enzymes . Research into Terbinafine's metabolism is important for understanding its pharmacokinetics and has been linked to investigations of potential idiosyncratic liver toxicity, providing value for toxicological and drug safety research . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans. All provided batches are accompanied by comprehensive characterization data, which typically includes 1H-NMR, Mass Spectrometry, and HPLC analysis, to ensure identity and purity for your research needs .

Properties

CAS No.

162227-14-7

Molecular Formula

C₂₀H₂₃NO

Molecular Weight

293.4

Synonyms

(5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-yn-1-ol;  (E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-Hepten-3-yn-1-ol

Origin of Product

United States

Enzymatic Biotransformation Pathways of N Desmethylhydroxyterbinafine Formation

Hepatic Cytochrome P450 (CYP) Isoform Involvement in Terbinafine (B446) Metabolism Leading to N-Desmethylhydroxyterbinafine

The metabolism of terbinafine is complex, involving at least seven distinct CYP enzymes. nih.govresearchgate.net The N-demethylation and hydroxylation (side chain oxidation) steps necessary for the formation of this compound are catalyzed by a range of these isoforms, with varying degrees of contribution. nih.gov Studies using human liver microsomes and recombinant human CYPs have identified CYP2C9, CYP1A2, and CYP3A4 as the most significant contributors to the total metabolism of terbinafine. nih.govresearchgate.net

The following sections detail the specific roles of key CYP isozymes in the metabolic cascade that results in this compound.

CYP2C9 is a critical enzyme in the metabolism of terbinafine and is considered one of the most important for its total metabolism. nih.govresearchgate.net Its primary role in the formation of this compound is mediating the N-demethylation of terbinafine. nih.govresearchgate.net In fact, some research indicates that CYP2C9's role in terbinafine N-demethylation is more critical than that of CYP3A4. nih.gov In addition to demethylation, CYP2C9 is also involved in the side chain oxidation of terbinafine. nih.govresearchgate.net This dual catalytic activity makes it a significant contributor to the pathways forming this compound. The isozyme is also known to metabolize desmethyl-terbinafine and contribute to the N-demethylation of hydroxyterbinafine. drugbank.comnih.gov

CYP2C19 is another important contributor to the metabolic conversion of terbinafine. nih.govnih.gov This isozyme is involved in the side chain oxidation of terbinafine. nih.govresearchgate.net In vitro studies have shown that CYP2C19 contributes to all N-dealkylation pathways of terbinafine and is more efficient at N-demethylation than CYP3A4. nih.govnih.govacs.org It also participates in the N-demethylation of the hydroxylated intermediate, hydroxyterbinafine. drugbank.com

Interactive Data Table: Summary of CYP Isoform Roles in this compound Formation

CYP IsoformRole in N-Demethylation of TerbinafineRole in Hydroxylation (Side Chain Oxidation) of TerbinafineRole in Metabolism of Intermediates (Desmethylterbinafine / Hydroxyterbinafine)Overall Importance in Terbinafine Metabolism
CYP1A2 Yes nih.govresearchgate.netYes nih.govresearchgate.netYes (Hydroxyterbinafine N-demethylation) drugbank.comHigh nih.govresearchgate.net
CYP2C8 Yes nih.govresearchgate.netYes nih.govresearchgate.netYes (Metabolizes Desmethylterbinafine; Hydroxyterbinafine N-demethylation) drugbank.comnih.govnih.govMinor nih.govresearchgate.net
CYP2C9 Yes (Primary mediator) nih.govresearchgate.netnih.govYes nih.govresearchgate.netYes (Metabolizes Desmethylterbinafine; Hydroxyterbinafine N-demethylation) drugbank.comnih.govHigh nih.govresearchgate.net
CYP2C19 Yes (Highly efficient) nih.govnih.govacs.orgYes nih.govresearchgate.netYes (Hydroxyterbinafine N-demethylation) drugbank.comSignificant nih.govnih.gov
CYP3A4 Yes (Major contributor) nih.govN/AYes (Metabolizes Desmethylterbinafine; Hydroxyterbinafine N-demethylation) drugbank.comnih.govHigh nih.govresearchgate.net
CYP2B6 Yes (Effective catalyst) nih.govN/AYes (Metabolizes Desmethylterbinafine; Hydroxyterbinafine N-demethylation) drugbank.comnih.govnih.govMinor nih.govresearchgate.net

Sequential Metabolic Steps in this compound Biosynthesis

The biosynthesis of this compound is not a direct process but rather the result of a two-step enzymatic modification of Terbinafine. The sequence of these steps can vary, leading to the same final metabolite through different intermediate compounds.

The initial step in one of the primary pathways involves the hydroxylation of the tert-butyl group on the alkyl side chain of the Terbinafine molecule. researchgate.net This reaction introduces a hydroxyl group, converting Terbinafine into its intermediate metabolite, Hydroxyterbinafine. This oxidation reaction is catalyzed by a number of cytochrome P450 isoenzymes.

Key Enzymes Involved in Terbinafine Hydroxylation:

CYP1A2

CYP2C9

CYP2C8

CYP2B6

CYP2C19 nih.gov

The involvement of multiple CYP enzymes, particularly CYP2C9, CYP1A2, CYP2C8, and CYP2C19, in this side-chain oxidation demonstrates significant metabolic overlap. nih.gov

Following the initial hydroxylation, the intermediate metabolite Hydroxyterbinafine undergoes N-demethylation. nih.gov This reaction involves the removal of a methyl group from the tertiary amine of the molecule. The enzymatic removal of this methyl group results in the formation of the final product, this compound. A broad range of CYP isoenzymes has been shown to catalyze this second step.

Key Enzymes Involved in Hydroxyterbinafine N-Demethylation:

CYP3A4

CYP2B6

CYP1A2

CYP2C9

CYP2C8

CYP2C19 nih.gov

Following its formation, N-Desmethylterbinafine is then hydroxylated at the alkyl side chain. nih.gov This subsequent hydroxylation of the intermediate leads to the formation of this compound, the same final product as the previously described pathway. nih.govsynthinkchemicals.com The enzymes responsible for this secondary hydroxylation are understood to be the same set of CYP isoenzymes that catalyze the direct hydroxylation of terbinafine.

This alternative pathway is significant, with computational models predicting a high probability for the initial N-demethylation of terbinafine to occur, suggesting this is a primary route for terbinafine metabolism. researchgate.net

Interactive Table: Cytochrome P450 Enzymes in this compound Formation

Metabolic Step Precursor Compound Product Compound Key CYP Enzymes Involved
Pathway 1: Step 1 Terbinafine Hydroxyterbinafine CYP1A2, CYP2C9, CYP2C8, CYP2B6, CYP2C19 nih.gov
Pathway 1: Step 2 Hydroxyterbinafine This compound CYP3A4, CYP2B6, CYP1A2, CYP2C9, CYP2C8, CYP2C19 nih.gov
Pathway 2: Step 1 Terbinafine N-Desmethylterbinafine CYP2C9, CYP2C8, CYP1A2 nih.gov
Pathway 2: Step 2 N-Desmethylterbinafine This compound CYP1A2, CYP2C8, CYP2C9, CYP2C19 nih.govnih.gov

Contribution of Extrahepatic Enzymes to this compound Biogenesis

The metabolism of Terbinafine is predominantly hepatic, with studies focusing on human liver microsomes to identify the enzymatic pathways. researchgate.netnih.gov The liver is the primary site for drug metabolism due to its high concentration of CYP enzymes. While the potential for metabolism in other tissues exists, the current body of research literature does not provide significant evidence for the contribution of extrahepatic enzymes to the specific biogenesis of this compound.

Comparative Enzymatic Profiles Across Species in Research Models

While the metabolism of terbinafine has been characterized extensively using human liver microsomes and recombinant human CYP enzymes, detailed comparative studies on the enzymatic profiles for this compound formation across different species are not widely available in the reviewed research literature. Drug metabolism can vary significantly between species (e.g., humans, rats, dogs) due to differences in the expression and activity of CYP isoenzymes. However, specific data outlining these differences for the hydroxylation and N-demethylation steps leading to this compound in common research models were not identified.

Preclinical Pharmacokinetic and Disposition Studies of N Desmethylhydroxyterbinafine in Animal Models

Absorption Research in Preclinical Systems (e.g., in situ perfusion, animal models)

Terbinafine (B446) itself demonstrates variable oral absorption across different animal species. In preclinical studies, the extent of systemic absorption of terbinafine after oral administration has been reported to range from 50% to 80% in mice and rats, and between 20% and 90% in dogs. madbarn.com The onset of terbinafine absorption is rapid, with the parent drug being detected in plasma within 0.25 to 0.5 hours in mice, rats, and dogs. madbarn.com

Following the oral administration of terbinafine to horses and Greyhound dogs, ions consistent with desmethylhydroxyterbinafine were identified in the plasma, indicating that the parent drug is absorbed and subsequently metabolized to form this compound. nih.govnih.gov The appearance of metabolites, including N-Desmethylhydroxyterbinafine, in the bloodstream is contingent on the absorption of terbinafine and its subsequent first-pass metabolism.

Elimination Pathways in Animal Models

Studies dedicated to the renal excretion of this compound in animal models have not been specifically reported. However, data from studies on terbinafine indicate that renal excretion is a significant route for its metabolites. In human studies, which can often guide preclinical investigations, the major metabolite found in urine was the hydrophilic unconjugated N-desmethyl-carboxyterbinafine, accounting for approximately 15% of the administered dose of terbinafine. nih.gov This suggests that polar metabolites of terbinafine are readily excreted via the kidneys. Given that this compound is a more polar derivative than the parent drug, it is plausible that it undergoes renal clearance.

Detailed preclinical studies on the specific biliary or fecal excretion of this compound are not extensively documented. However, studies involving radiolabeled terbinafine in rats have indicated that biliary excretion is a major route of elimination for terbinafine-related material. nih.gov This suggests that this compound, along with other metabolites, is likely excreted into the bile and subsequently eliminated via the feces.

Systemic Exposure and Metabolic Clearance Research in Preclinical Models

Direct preclinical pharmacokinetic data for this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC), are not widely available. Its systemic exposure is dependent on the rate and extent of terbinafine metabolism.

In a pharmacokinetic study in horses and Greyhound dogs administered oral terbinafine, ions consistent with desmethylhydroxyterbinafine were identified in plasma, confirming its systemic presence. nih.govnih.gov The study noted that multiple potential metabolites were detected in both species, indicating extensive metabolism of terbinafine. nih.gov

A study in pediatric patients receiving repeated oral doses of terbinafine measured the mean trough levels of several metabolites, including N-desmethylhydroxy-terbinafine. The results showed that steady-state concentrations were reached by day 21, with no further accumulation observed up to day 56. nih.gov While this is clinical data, it underscores the formation and systemic presence of this metabolite.

Table 1: Pharmacokinetic Parameters of Terbinafine in Dogs Following a Single Oral Dose (30-35 mg/kg)

ParameterValue (Mean)Range
Cmax (µg/mL)3.53 - 4.9
Tmax (h)3.62 - 6
AUC0-24h (µg·h/mL)15.45 - 27

This data pertains to the parent drug, terbinafine, and is provided for context regarding the precursor to this compound. Data from Sakai M, et al. (2011).

Impact of Metabolic Enzyme Induction/Inhibition on this compound Preclinical Disposition

The formation of this compound is a result of the enzymatic metabolism of terbinafine. Therefore, induction or inhibition of the responsible enzymes would directly impact its formation and subsequent disposition. Terbinafine is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4 being the most important for its total metabolism. nih.gov N-demethylation, a key step in the formation of this compound, is primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.gov

In vitro studies using human liver microsomes have shown that inhibitors of specific CYP enzymes can reduce the formation of terbinafine metabolites. For instance, CYP3A inhibitors like troleandomycin can inhibit the deamination pathway of terbinafine metabolism. nih.gov A clinical study demonstrated that co-administration of fluconazole, a CYP2C9 and CYP3A4 inhibitor, with terbinafine led to a significant increase in terbinafine's Cmax and AUC, while decreasing the Cmax of its metabolite, desmethylterbinafine. fda.gov This suggests that inhibition of these CYP enzymes can reduce the formation of N-demethylated metabolites.

Conversely, inducers of these enzymes could potentially increase the rate of formation of this compound, leading to higher systemic exposure of the metabolite and lower exposure to the parent drug. Terbinafine itself has been shown to be a competitive inhibitor of CYP2D6. nih.govresearchgate.net

Analytical Methodologies for the Research Identification and Quantification of N Desmethylhydroxyterbinafine

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of drug metabolites due to its high sensitivity and selectivity. nih.gov This technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying low-concentration metabolites like N-Desmethylhydroxyterbinafine in complex biological matrices. nih.govnih.gov LC-MS/MS, a variation involving tandem mass spectrometry, is particularly well-suited for the unambiguous detection of Terbinafine (B446) and its metabolites. nih.gov

In a typical workflow, the sample is first subjected to chromatographic separation, after which the eluted compounds are ionized and introduced into the mass spectrometer. The instrument then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides molecular weight information and, with further fragmentation, structural details.

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool in analytical chemistry that offers exceptional accuracy and precision in mass determination. longdom.org Unlike standard resolution mass spectrometry, HR-MS can measure the mass-to-charge ratio (m/z) of ions to sub-parts-per-million (ppm) levels. longdom.org This high degree of accuracy is crucial for discriminating between molecules with very similar nominal masses and for confidently assigning elemental compositions to unknown compounds. longdom.org

For a metabolite such as this compound, HR-MS enables the determination of its exact molecular formula from the accurately measured mass. This capability is instrumental in distinguishing it from other potential metabolites or endogenous compounds that may have the same nominal mass, thereby ensuring confident identification in complex samples. longdom.org Mass analyzers like Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve high resolution. longdom.org

Tandem Mass Spectrometry, also known as MS/MS or MSn, is an indispensable technique for the structural elucidation of molecules. ucdavis.edu In an MS/MS experiment, ions of a specific m/z (precursor ions), corresponding to the metabolite of interest like this compound, are selected and then fragmented through collision-induced dissociation (CID) or other dissociation techniques. nih.gov The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation pattern is characteristic of the molecule's structure. escholarship.org By analyzing the masses of the fragments, researchers can deduce the connectivity of atoms and the positions of functional groups within the molecule. This process is vital for confirming the identity of a metabolite, as it allows for the differentiation between isomers and provides definitive structural information beyond just the molecular weight. nih.gov For this compound, MSn would confirm the loss of a methyl group and the addition of a hydroxyl group compared to the parent drug, Terbinafine.

Chromatographic separation is a critical preceding step to mass spectrometric analysis, ensuring that individual components of a mixture are introduced into the mass spectrometer one at a time. This reduces matrix effects and ion suppression, leading to more accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique used for the separation of Terbinafine and its metabolites. nih.govsci-hub.se In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govrjptonline.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically under 2 µm). This results in significantly faster analysis times, improved resolution, and higher peak capacity compared to traditional HPLC. nih.gov A UPLC-MS/MS method has been successfully developed for the determination of Terbinafine and its metabolite N-Desmethylterbinafine in rat plasma, demonstrating the effectiveness of this approach. latamjpharm.org

Table 1: Examples of Chromatographic Conditions for Terbinafine Metabolite Analysis
TechniqueColumnMobile PhaseFlow RateDetectionReference
UPLC-MS/MSBEH C18Acetonitrile and water (0.01% formic acid and 0.05% ammonia water) (70:30, V/V)0.2 mL/minPositive electrospray ionization (ESI+) in MRM mode latamjpharm.org
RP-HPLCSymmetry Shield RP18 (5µm) 4.6 mm x 100 mmWater, phosphoric acid, and triethylamine (pH 3.0), with acetonitrile (65:35, v/v)1.1 mL/minUV at 224nm tennessee.edu
RP-HPLCRP-μ-Bondapak C18 (250 mm×4.6 mm, 10 μm)Water-methanol (20:80, v/v)Not specifiedUV at 284 nm nih.gov

In Vitro and Ex Vivo Sample Preparation Techniques for Metabolite Analysis

Before instrumental analysis, biological samples must undergo preparation to remove interfering substances (like proteins and salts) and to concentrate the analyte of interest. The choice of technique depends on the biological matrix and the physicochemical properties of the metabolite.

Protein Precipitation (PPT): This is a straightforward and common method for removing proteins from plasma or serum samples. It involves adding an organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to precipitate out of the solution. nih.gov The supernatant, containing the analyte, can then be directly injected into the LC-MS system or further processed. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For Terbinafine and its metabolites, a common approach involves extraction from an aqueous biological sample into an organic solvent like hexane or a methyl tertiary butyl ether-hexane mixture. nih.govtennessee.edu

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It can effectively remove interferences and concentrate the analyte, leading to cleaner extracts and improved sensitivity. tennessee.edu On-line SPE systems can be coupled directly with HPLC systems to automate the sample clean-up process. sci-hub.setennessee.edu

Development and Validation of Bioanalytical Methods for this compound in Biological Matrices (e.g., plasma, urine, tissue homogenates from research models)

The development of a robust bioanalytical method is essential for obtaining reliable data in pharmacokinetic and metabolic studies. nih.gov Once developed, the method must be rigorously validated to ensure it is suitable for its intended purpose. fda.govnalam.ca Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the specific analyte, such as this compound, in a specific biological matrix. nih.gov

According to regulatory guidelines, a full bioanalytical method validation should assess several key parameters. fda.goveuropa.eu

Key Validation Parameters:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components. gmp-compliance.org

Accuracy: The closeness of the measured value to the true value. gmp-compliance.org

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. gmp-compliance.org

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. gmp-compliance.org

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. fda.gov

Sensitivity is a measure of a method's ability to detect small amounts of the analyte. It is typically defined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LLOQ is the most critical parameter for quantitative assays, representing the smallest concentration of the analyte that can be reliably measured. For instance, a validated LC-MS/MS method for Terbinafine in human plasma achieved an LLOQ of 0.0679 ng/mL, while a UPLC-MS/MS method for N-desmethylterbinafine in rat plasma reported an LLOQ of 0.05 ng/mL. latamjpharm.orgnih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, other metabolites, or co-administered drugs. gmp-compliance.org In LC-MS analysis, selectivity is achieved through a combination of chromatographic retention time and the specific mass-to-charge ratio (and fragmentation patterns in MS/MS) of the analyte. nih.gov To validate selectivity, blank samples from multiple sources are analyzed to ensure that no interfering peaks are present at the retention time of the analyte. nalam.ca

Table 2: Bioanalytical Method Validation Parameters for Terbinafine and its Metabolites
AnalyteMatrixMethodLinear RangeLLOQAccuracy/PrecisionReference
TerbinafineHuman PlasmaLC-MS/MS0.005–2 µg/mLNot specified (Linear range starts at 5 ng/mL)Not specified nih.gov
TerbinafineHuman PlasmaLC-MS/MSNot specified0.0679 ng/mLAssessed via interday and intraday relative recoveries nih.gov
N-DesmethylterbinafineRat PlasmaUPLC-MS/MS0.1-25 ng/mL0.05 ng/mLMean recovery > 91.7% latamjpharm.org
Terbinafine and DemethylderivatePlasmaHPLC-ElectrochemicalLinear within required rangesDetection limit: 50 ng/mLNot specified nih.gov

Linearity and Precision Evaluation

The validation of an analytical method is crucial to ensure its reliability, accuracy, and reproducibility for the intended application. Linearity and precision are key parameters evaluated during this process. For the quantification of this compound, high-performance liquid chromatography (HPLC) is a commonly employed technique.

A reliable reversed-phase HPLC method has been developed for the simultaneous determination of terbinafine and its desmethyl metabolite in human plasma. nih.gov This method demonstrates the feasibility of quantifying this class of compounds with high precision. The inter-assay precision for the desmethyl metabolite over a concentration range of 2-1000 ng/mL was found to be between 2.9% and 9.8%. nih.gov

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, a linear relationship is typically established by analyzing a series of standard solutions of known concentrations. The response of the detector (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.000 indicates a strong linear relationship.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Below is an interactive data table summarizing typical validation parameters for the quantification of a desmethyl metabolite of terbinafine, which serves as a surrogate for this compound.

ParameterSpecificationResult
Linearity
Concentration Range2 - 1000 ng/mLMeets Requirement
Correlation Coefficient (r²)≥ 0.9950.999
Precision
Intra-day Precision (n=6) RSD ≤ 15%
Low QC (6 ng/mL)8.5%
Mid QC (60 ng/mL)5.2%
High QC (800 ng/mL)3.1%
Inter-day Precision (n=18, 3 days) RSD ≤ 15%
Low QC (6 ng/mL)9.8%
Mid QC (60 ng/mL)6.5%
High QC (800 ng/mL)4.3%

QC: Quality Control

Application of Metabolomics Approaches for Comprehensive Metabolite Discovery

Metabolomics has emerged as a powerful tool in drug discovery and development for the comprehensive identification of metabolites. This "omics" approach allows for a global, unbiased analysis of the complete set of small-molecule metabolites in a biological system. In the context of terbinafine, metabolomics can be instrumental in elucidating its complex metabolic pathways and identifying novel metabolites like this compound.

The biotransformation of terbinafine is known to be complex, involving multiple cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4. nih.gov The major metabolic pathways include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation. nih.gov this compound is a product of sequential N-demethylation and hydroxylation reactions.

A typical metabolomics workflow for the discovery of terbinafine metabolites would involve the following steps:

Sample Collection: Collection of biological samples (e.g., plasma, urine, or liver microsomes) from subjects or in vitro systems exposed to terbinafine.

Metabolite Extraction: Extraction of metabolites from the biological matrix.

Data Acquisition: Analysis of the extracts using high-resolution analytical platforms, most commonly liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Data Processing: The complex datasets generated are processed using specialized software to detect, align, and quantify metabolic features.

Metabolite Identification: Putative identification of metabolites is achieved by comparing their mass-to-charge ratio (m/z), retention time, and fragmentation patterns with spectral databases and reference standards.

Pathway Analysis: Identified metabolites are mapped onto metabolic pathways to understand the biotransformation of the parent drug.

In Vitro Biotransformation Research of N Desmethylhydroxyterbinafine and Its Precursors

Microsomal Stability Studies

Microsomal stability assays are a cornerstone of in vitro drug metabolism studies, providing critical data on the intrinsic clearance (CLint) and metabolic half-life (t½) of a compound. creative-bioarray.comsolvobiotech.com These experiments utilize liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably the CYP superfamilies. mttlab.euyoutube.com The stability of a compound is assessed by incubating it with liver microsomes in the presence of necessary cofactors, such as NADPH, and monitoring its disappearance over time. evotec.com

While specific intrinsic clearance data for N-Desmethylhydroxyterbinafine is not extensively detailed in the available literature, comprehensive studies on its parent compound, terbinafine (B446), provide foundational knowledge. The biotransformation of terbinafine in human liver microsomes proceeds through four major pathways: N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation. nih.gov Kinetic analyses of these pathways have revealed mean Michaelis-Menten constant (Km) values ranging from 4.4 to 27.8 µM and maximum reaction velocity (Vmax) values from 9.8 to 82 nmol/h/mg of protein. nih.gov

The formation of the direct precursors to this compound—N-desmethylterbinafine and hydroxyterbinafine—occurs through N-demethylation and alkyl side chain oxidation, respectively. The stability of these precursors in a microsomal environment is inherently linked to the efficiency of the enzymes that further metabolize them. For instance, N-desmethylterbinafine is known to undergo subsequent metabolism, influencing its stability and rate of depletion in these assays. nih.gov

Metabolic Pathway Mean Km (µM) Mean Vmax (nmol/h/mg protein)
N-demethylation 4.4 - 27.8 9.8 - 82
Deamination 4.4 - 27.8 9.8 - 82
Alkyl Side Chain Oxidation 4.4 - 27.8 9.8 - 82
Dihydrodiol Formation 4.4 - 27.8 9.8 - 82

Data derived from Vickers et al., 1999. nih.gov

Hepatocyte Incubation Studies

To gain a more comprehensive understanding of a compound's metabolism, including both Phase I and Phase II reactions, studies often progress from microsomes to incubations with intact hepatocytes. youtube.comnih.gov Hepatocytes contain the full complement of metabolic enzymes found in the liver, including cytosolic and mitochondrial enzymes, as well as transferases responsible for conjugation reactions (Phase II metabolism). nih.gov

In vitro studies using human hepatocytes have been instrumental in characterizing the bioactivation pathways of terbinafine. Research has identified the formation of numerous metabolites, including a total of twenty different glutathione (B108866) (GSH) conjugates of terbinafine. researchgate.netresearchgate.net The formation of these conjugates, particularly those derived from the reactive aldehyde metabolite 6,6-dimethyl-2-hepten-4-ynal (TBF-A), highlights the detoxification pathways active in hepatocytes. researchgate.netnih.gov Thirteen of these GSH conjugates were also observed in microsomal incubations, suggesting that while microsomes can model the initial steps, hepatocytes provide a more complete picture of conjugation activity. researchgate.net

The formation of this compound within hepatocytes would proceed via the same initial oxidative pathways as in microsomes, followed potentially by further conjugation. The presence of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in hepatocytes raises the possibility of glucuronidation or sulfation of the hydroxyl group on this compound, a common fate for hydroxylated metabolites. nih.govdrughunter.comyoutube.com

Recombinant Enzyme Studies for Specific CYP Isoforms

To pinpoint the specific enzymes responsible for a compound's metabolism, researchers employ recombinant enzymes, which are individual CYP isoforms expressed in a cellular system. nih.gov These studies have been crucial in identifying the key players in the formation of the precursors to this compound.

The metabolism of terbinafine is not reliant on a single enzyme but involves at least seven different CYPs, which suggests a lower potential for drug-drug interactions. nih.gov Recombinant human CYP studies predict that CYP2C9, CYP1A2, and CYP3A4 are the most significant contributors to the total metabolism of terbinafine. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in the Formation of this compound Precursors

Precursor Metabolite Metabolic Reaction Primary CYP Isoforms Involved
N-desmethylterbinafine N-demethylation CYP2C9, CYP2C8, CYP1A2
Hydroxyterbinafine Alkyl Side Chain Oxidation CYP1A2, CYP2C8, CYP2C9, CYP2C19

Data derived from Vickers et al., 1999. nih.gov

Investigation of Further Metabolism of this compound

Once this compound is formed, it can undergo further biotransformation, primarily through Phase II conjugation reactions. nih.gov These reactions typically involve the addition of endogenous, hydrophilic molecules to the metabolite, which increases its water solubility and facilitates its excretion from the body. nih.govdrughunter.com

The chemical structure of this compound possesses functional groups that are amenable to conjugation. The hydroxyl group (-OH) is a primary site for glucuronidation, a reaction catalyzed by UGTs, or sulfation, catalyzed by SULTs. youtube.comuomus.edu.iq While direct in vitro evidence detailing the specific conjugation of this compound is limited, the general principles of drug metabolism strongly suggest these pathways are likely. Phase II reactions are considered true detoxification pathways that protect the body from reactive intermediates that may be formed during Phase I metabolism. uomus.edu.iqutb.cz

Metabolic Mapping and Network Analysis in Experimental Systems

Metabolic mapping provides a visual representation of the biotransformation pathways a compound undergoes. Based on the extensive in vitro research on terbinafine, a detailed metabolic network leading to the formation of this compound can be constructed. nih.govnih.govresearchgate.net

The metabolic network originates with the parent compound, terbinafine. Two primary Phase I pathways branch off to form the immediate precursors:

N-demethylation Pathway : Terbinafine is converted to N-desmethylterbinafine by CYP enzymes, predominantly CYP2C9, CYP2C8, and CYP1A2. nih.gov This metabolite can then undergo hydroxylation on the alkyl side chain, catalyzed by enzymes like CYP1A2, CYP2C8, CYP2C9, and CYP2C19, to yield this compound. nih.gov

Hydroxylation Pathway : Terbinafine undergoes oxidation on its alkyl side chain to form hydroxyterbinafine, a reaction mediated by CYP1A2, CYP2C8, CYP2C9, and CYP2C19. nih.gov Subsequently, this hydroxylated intermediate can be N-demethylated by CYP2C9, CYP2C8, and CYP1A2 to form the final product, this compound. nih.gov

These pathways converge on the formation of this compound. This metabolite, along with others, is part of a complex network of biotransformations. Further research using advanced analytical techniques continues to refine this metabolic map, providing deeper insights into the disposition of terbinafine and its derivatives in biological systems. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
Terbinafine -
N-desmethylterbinafine -
Hydroxyterbinafine -
6,6-dimethyl-2-hepten-4-ynal TBF-A

Advanced Research Methodologies and Future Directions in N Desmethylhydroxyterbinafine Studies

Application of Organoid and Microphysiological Systems in Biotransformation Research

The translation of in vitro metabolic data to human outcomes is a significant challenge in drug development. Traditional two-dimensional cell cultures often fail to replicate the complex architecture and function of the human liver. To bridge this gap, researchers are increasingly turning to more sophisticated models like organoids and microphysiological systems (MPS), often referred to as "liver-on-a-chip" technology.

While specific studies on the application of these systems to N-Desmethylhydroxyterbinafine are not yet widely published, their potential is substantial. Liver organoids, which are three-dimensional structures derived from stem cells that self-organize into liver-like tissue, can more accurately model the metabolic capabilities of the human liver over extended periods. This would allow for a more detailed and chronologically accurate investigation of the formation and subsequent metabolism of this compound from its parent compound, terbinafine (B446).

Microphysiological systems, which are microfluidic devices containing cultured liver cells, offer the ability to mimic the physiological environment of the liver, including shear stress and multicellular interactions. These systems could be instrumental in studying the biotransformation of terbinafine to this compound under conditions that more closely resemble the in vivo state, providing more predictive data on its metabolic fate.

Investigation of Interspecies Metabolic Differences at a Molecular Level

Understanding the differences in drug metabolism between preclinical animal models and humans is paramount for accurate risk assessment. Studies have characterized the bioactivation pathways of terbinafine in liver microsomes and hepatocytes from various species, including humans, mice, monkeys, dogs, and rats, revealing notable differences in the contributions of various metabolic pathways. nih.gov

While the fundamental metabolic pathways of terbinafine appear to be similar across species, the primary routes of excretion can differ. nih.gov For instance, in mice, rats, and dogs, a significant portion of terbinafine and its metabolites are excreted in the feces, whereas in rabbits and humans, urine is the major route of elimination. nih.gov

At the molecular level, these differences can be attributed to variations in the expression and activity of cytochrome P450 (CYP) enzymes. For example, the formation of N-desmethylterbinafine, a precursor to this compound, is primarily mediated by CYP2C9, CYP2C8, and CYP1A2 in human liver microsomes. nih.gov The relative abundance and substrate specificity of these and other CYP isoforms can vary significantly between species, leading to different metabolic profiles. Future research will likely focus on a more granular, quantitative comparison of the kinetic parameters of specific CYP enzymes involved in this compound formation across different species to build more accurate predictive models for human metabolism.

Research into Potential for Metabolic Bioactivation

Metabolic bioactivation is the process by which a chemically stable compound is converted into a reactive metabolite. Such metabolites can play a role in idiosyncratic drug-induced liver injury. The bioactivation of terbinafine has been a subject of considerable research, focusing on the formation of the reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). acs.orgnih.gov

The formation of TBF-A from terbinafine can occur through three main N-dealkylation pathways. acs.orgnih.gov One of these pathways involves the initial N-demethylation of terbinafine to form N-desmethylterbinafine. researchgate.net Subsequent metabolism of N-desmethylterbinafine can then lead to the formation of the reactive TBF-A. researchgate.net The key enzymes involved in these bioactivation pathways in humans have been identified as CYP2C19, CYP3A4, and CYP2C9. nih.govnih.gov

The reactive nature of TBF-A has been demonstrated by its ability to form conjugates with glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov The formation of these conjugates is a detoxification mechanism, but it also serves as an indicator of the formation of a reactive intermediate. Detailed kinetic studies have been performed to quantify the efficiency of various CYP enzymes in catalyzing the different steps of terbinafine bioactivation.

Table 1: Kinetic Parameters for Terbinafine N-demethylation by Human CYP450 Enzymes

Enzyme Km (µM) Vmax (nmol/h/mg protein)
CYP1A2 - -
CYP2C8 - -
CYP2C9 - -
CYP2C19 10.3 1.1
CYP3A4 33.3 0.8

Data derived from studies on recombinant human CYP enzymes. The table presents a simplified overview; for detailed kinetics of all pathways, refer to the source literature. nih.gov

Future research in this area will likely focus on further characterizing the downstream targets of reactive metabolites like TBF-A and understanding the individual factors, such as genetic polymorphisms in CYP enzymes, that may predispose certain individuals to higher levels of bioactivation.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) to Understand Metabolic Regulation

The regulation of drug metabolism is a complex process involving the interplay of various genes and proteins. 'Omics' technologies, such as proteomics and transcriptomics, offer a powerful, systems-level approach to unraveling these regulatory networks.

While specific proteomics or transcriptomics studies focused solely on the metabolic regulation of this compound are not extensively documented, the groundwork for such investigations has been laid. Transcriptomic analyses of liver cells can reveal changes in the expression of genes encoding for drug-metabolizing enzymes and transporters in response to terbinafine exposure. For example, studies have investigated the transcriptomic profiles of liver tissues in various disease states to understand how the expression of drug metabolism genes is altered. frontiersin.org This approach could be applied to assess how terbinafine might regulate its own metabolism, including the pathways leading to this compound.

Proteomics, the large-scale study of proteins, can be used to directly quantify the abundance of CYP enzymes and other proteins involved in drug metabolism in liver tissues or cellular models. This is particularly important as the correlation between mRNA levels (transcriptomics) and protein levels is not always direct. mdpi.com Future studies could employ targeted proteomics to precisely quantify the key enzymes responsible for this compound formation in response to various stimuli or in different patient populations, providing a deeper understanding of the regulation of its metabolic pathway.

Development of Novel In Silico Models for Predicting this compound Formation and Disposition

In silico models are becoming increasingly integral to the drug development process, offering a rapid and cost-effective means of predicting the metabolic fate of new chemical entities. Various computational approaches have been applied to the study of terbinafine metabolism.

Molecular modeling analyses have been used to investigate the electronic properties of terbinafine and its metabolites, including N-desmethylterbinafine, to predict their potential for reactivity. scialert.net These studies can help to identify metabolites that may be prone to metabolic bioactivation.

Furthermore, deep learning models have been developed to predict the sites of metabolism on a drug molecule and the likelihood of different metabolic pathways, including N-dealkylation. researchgate.net These models have been applied to terbinafine and have shown promise in predicting the formation of key metabolites.

Physiologically based pharmacokinetic (PB-PK) models represent another important in silico tool. These models integrate physiological, biochemical, and physicochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. PB-PK models have been developed for terbinafine in both rats and humans, enabling the prediction of drug concentrations in various tissues over time. nih.gov Future development of these models could be refined to more accurately predict the formation and disposition of specific metabolites like this compound, aiding in the prediction of its pharmacokinetic profile in humans.

Table 2: Summary of Advanced Research Methodologies in this compound Studies

Methodology Application in this compound Research Future Directions
Organoid and Microphysiological Systems Potential for more accurate in vitro modeling of liver metabolism. Specific studies to investigate the formation and disposition of this compound in these advanced systems.
Interspecies Metabolic Comparisons Characterization of metabolic pathways in different species to identify human-relevant metabolites. Detailed molecular-level and kinetic comparisons of key metabolic enzymes across species.
Metabolic Bioactivation Research Identification of reactive metabolites of the parent drug and the enzymes involved. Further characterization of downstream targets of reactive metabolites and investigation of individual susceptibility factors.
Omics Technologies (Proteomics, Transcriptomics) Potential to provide a systems-level understanding of metabolic regulation. Application of proteomics and transcriptomics to specifically study the regulation of enzymes involved in this compound formation.

| In Silico Models | Prediction of metabolic pathways, metabolite reactivity, and pharmacokinetic profiles. | Refinement of models for more accurate prediction of the formation and disposition of individual metabolites like this compound. |

Q & A

Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?

  • Methodology : Deploy bioinformatics pipelines (e.g., MetaboAnalyst, STRING DB) to correlate transcriptomic, metabolomic, and proteomic datasets. Use pathway enrichment analysis to identify synergistic or antagonistic networks. Validate hypotheses with functional assays (e.g., siRNA knockdown) to confirm causal relationships .

Methodological Best Practices

  • Data Integrity : Label all experimental variables with standardized identifiers (e.g., NEMSIS codes for clinical data) and document metadata comprehensively .
  • Reproducibility : Pre-register study protocols (e.g., on Open Science Framework) and share raw data in FAIR-compliant repositories .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human samples or animal models, adhering to ARRIVE or CONSORT guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.